1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a wide range of biological activities and can bind to a variety of therapeutic targets . For instance, some benzimidazole derivatives have been found to exhibit insect growth-regulating activity against Bombyx mori, a lepidopteran model insect .
Mode of Action
Benzimidazole derivatives have been reported to exhibit multiple modes of action . For instance, some benzimidazole derivatives have been found to inhibit the development of insects and cause acute lethality .
Biochemical Pathways
Benzimidazole derivatives are known to affect a broad spectrum of pharmacological properties .
Pharmacokinetics
It is known that benzimidazole derivatives generally have outstanding bioavailability, safety, and stability profiles .
Result of Action
Some benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality in insects .
Action Environment
It is known that the activity of benzimidazole derivatives can be affected by various factors, including the stage of application in insects .
Future Directions
Imidazole and its derivatives encompass a vast range of medical activities, and new derivatives for medicinal use are being energetically developed worldwide . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process. One common method involves the condensation of o-phenylenediamine with benzaldehyde derivatives in the presence of a strong acid catalyst, followed by sulfonylation with propylsulfonyl chloride. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzimidazole derivatives.
Comparison with Similar Compounds
1-Benzyl-2-phenyl-benzimidazole: Similar in structure but lacks the sulfonyl group, which imparts different chemical and biological properties.
2-Methyl-1H-benzo[d]imidazole: A simpler derivative with different reactivity and applications.
1-Benzylimidazole: Shares the benzyl group but differs in the substitution pattern on the imidazole ring.
Uniqueness: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole stands out due to the presence of the propylsulfonyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be tailored for specific therapeutic targets.
Properties
IUPAC Name |
1-benzyl-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-22(20,21)17-18-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYWURWTGOBDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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